4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a butyl(methyl)sulfamoyl group at the para position of the benzamide core and a 2,5-dimethylphenyl substituent on the amide nitrogen. Its structure combines lipophilic (butyl, dimethylphenyl) and polar (sulfamoyl, benzamide) moieties, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-13-22(4)26(24,25)18-11-9-17(10-12-18)20(23)21-19-14-15(2)7-8-16(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBVVGOIPHRQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of butylamine with methylsulfonyl chloride to form butyl(methyl)sulfamoyl chloride.
Coupling with Benzamide: The sulfamoyl chloride intermediate is then reacted with 2,5-dimethylphenylamine to form the desired benzamide derivative.
The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group yields sulfonic acid derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase and proteases.
Biological Studies: The compound is used in studies related to its antimicrobial and anti-inflammatory properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Sulfamoyl Substituents: The butyl(methyl) group in the target compound provides moderate lipophilicity compared to cyclopropyl(methyl) (BE96067, ), which may enhance membrane permeability but reduce aqueous solubility. Benzyl(methyl) (LMM5) and cyclohexyl(ethyl) (LMM11) groups () exhibit higher steric bulk, which may hinder diffusion but improve target specificity in antifungal applications .
Oxadiazole (LMM5, LMM11) and thiazole (BE96067, 2D216) heterocycles in analogs influence electronic properties and hydrogen-bonding capacity, which could modulate biological activity .
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide is a synthetic organic compound belonging to the sulfonamide class. It features a benzamide core with a butyl(methyl)sulfamoyl group and a 2,5-dimethylphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
- Chemical Formula : C16H22N2O2S
- Molecular Weight : 306.43 g/mol
- CAS Number : 683765-26-6
The presence of both the butyl and methyl groups on the sulfamoyl moiety, along with the dimethylphenyl group, contributes to its unique properties compared to other sulfonamide derivatives.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through strong hydrogen bonding interactions with their active sites. This inhibition disrupts various biological pathways, leading to its observed effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing a microdilution Alamar blue assay screened a library of compounds for antitubercular activity, identifying several hits with promising inhibition profiles against Mycobacterium tuberculosis (M. tuberculosis) . The compound's structure allows it to interact effectively with bacterial targets.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Structure-activity relationship (SAR) studies have shown that modifications in the compound's structure can enhance its ability to activate nuclear factor κB (NF-κB), a key regulator in inflammatory responses .
Table 1: Biological Activity Data
| Study Reference | Biological Activity | Assay Methodology | IC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Antitubercular | Alamar Blue Assay | 1.5 | 20 | |
| NF-κB Activation | THP1-Blue™ Assay | 0.8 | Not specified |
Case Study: Antitubercular Screening
In a high-throughput screening study involving over 100,000 compounds, this compound was identified as having an IC50 value of approximately 1.5 µM against M. tuberculosis. This indicates a strong potential for further development as an antitubercular agent .
Case Study: Anti-inflammatory Activity
Another significant finding from SAR studies indicated that modifications of the compound could enhance NF-κB activation in THP-1 cells. Compounds similar to this compound demonstrated enhanced release of immunostimulatory cytokines when tested with Toll-like receptor agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
